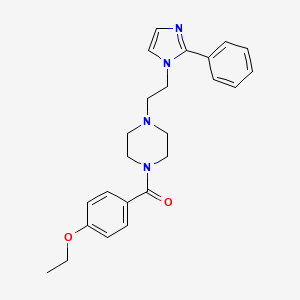

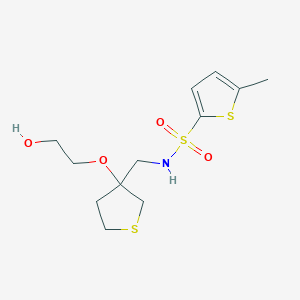

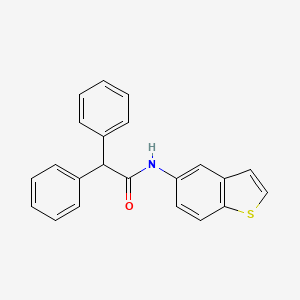

![molecular formula C25H25ClFN7O B3009631 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 1021061-25-5](/img/structure/B3009631.png)

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide, is a complex organic molecule that likely exhibits pharmacological properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential anticancer activities. For instance, the first paper discusses a compound with a pyrimidine core and its synthesis, crystal structure, and antiproliferative activity against various cancer cell lines . The second paper describes the synthesis of fluoro-substituted benzo[b]pyran derivatives and their anti-lung cancer activity . These papers suggest that the compound may also have been synthesized with the intention of exploring its anticancer properties, given the presence of a pyrazolo[3,4-d]pyrimidin core and a fluorobenzamide moiety.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of the compound in the first paper involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . The second paper describes a series of condensation reactions and treatments with various reagents to yield a range of derivatives with potential anticancer activity . It is reasonable to assume that the synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide would also involve similar synthetic strategies, including condensation and functional group transformations.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, as seen in the first paper . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which can be compared with experimental values. The presence of various functional groups, such as the benzylpiperazine and pyrazolopyrimidin moieties, would contribute to the overall molecular geometry and electronic properties of the compound, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

Compounds with pyrimidine and benzamide moieties can undergo a variety of chemical reactions. For instance, they can participate in further condensation reactions, as well as nucleophilic substitution reactions due to the presence of halogen atoms, such as chlorine and fluorine . These reactions can be used to modify the compound and introduce new functional groups, which may alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms, aromatic rings, and nitrogen-containing heterocycles can affect properties like solubility, melting point, and stability. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT and are indicative of the compound's reactivity . The molecular electrostatic potential (MEP) surface map can provide insights into the compound's potential interactions with biological targets . Additionally, the antiproliferative activities of similar compounds against various cancer cell lines suggest that the compound may also possess such properties, which could be quantified using IC50 values .

Applications De Recherche Scientifique

Anticancer Applications

- Pyrazolopyrimidines derivatives, including structures similar to the specified compound, have been studied for their anticancer properties. These compounds demonstrated cytotoxic activities against cancer cell lines like HCT-116 and MCF-7, highlighting their potential in cancer treatment (Rahmouni et al., 2016).

- Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation as anticancer agents. These derivatives showed notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line, suggesting their therapeutic potential (Abdellatif et al., 2014).

Antimicrobial and Antifungal Applications

- A series of benzothiazol derivatives containing pyrazolo[3,4-d]pyrimidine moiety exhibited significant antimicrobial activity. This suggests the potential of these compounds, including those similar to the queried compound, in treating microbial infections (Azam et al., 2013).

- In another study, pyrazolo[1,5-a]pyrimidines derivatives showed good antifungal abilities against several phytopathogenic fungi, indicating their potential use in managing fungal infections (Zhang et al., 2016).

Imaging and Diagnostic Applications

- The compound was utilized in the development of PET imaging agents for tumor detection. Novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and demonstrated promising results in imaging studies, which could be useful in cancer diagnostics (Xu et al., 2011).

Miscellaneous Applications

- Novel homopiperazine-pyrimidine-pyrazole hybrids related to the compound showed potent antitubercular activity. These findings open pathways for new treatments against tuberculosis (Vavaiya et al., 2022).

- In another context, pyrazolo[3,4-d]pyrimidine derivatives were explored for their potential in treating cognitive impairment associated with neurodegenerative diseases (Li et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Biochemical Pathways

Related compounds have been found to alterserotoninergic and glutamatergic signaling pathways . These pathways are involved in various neurological processes, including mood regulation and synaptic transmission.

Propriétés

IUPAC Name |

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClFN7O/c26-20-7-4-8-21(27)22(20)25(35)28-9-10-34-24-19(15-31-34)23(29-17-30-24)33-13-11-32(12-14-33)16-18-5-2-1-3-6-18/h1-8,15,17H,9-14,16H2,(H,28,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBIWHQADOEHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClFN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

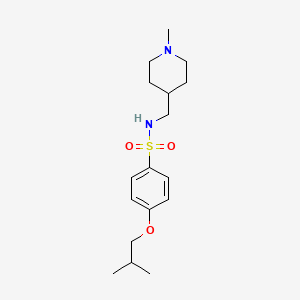

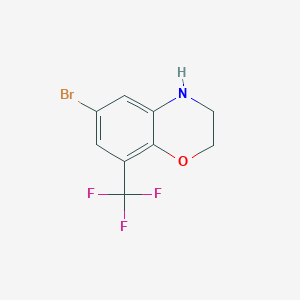

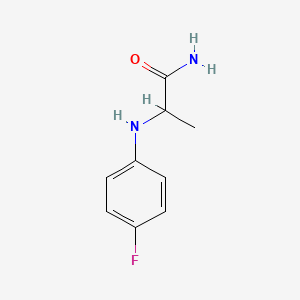

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)

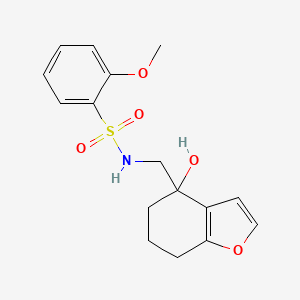

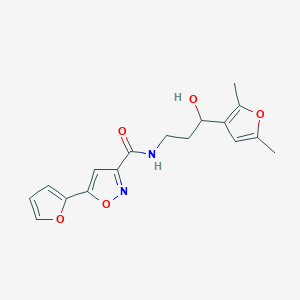

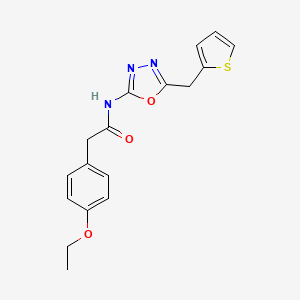

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

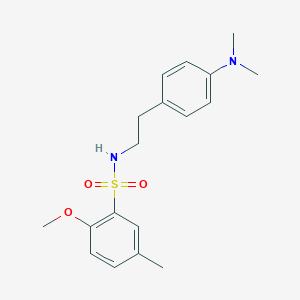

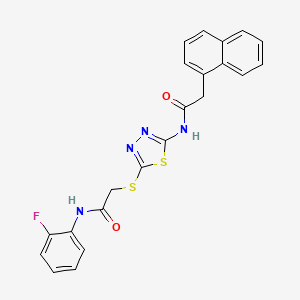

![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)